
2-(acetyloxy)Acetyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Acetyloxy)Acetyl bromide is an organic compound with the molecular formula C4H5BrO3. It is a derivative of acetic acid and contains both an acetyloxy group and a bromide group. This compound is used in various chemical reactions and has applications in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(Acetyloxy)Acetyl bromide can be synthesized through the reaction of acetic anhydride with bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained. Another method involves the reaction of acetyl bromide with acetic acid in the presence of a dehydrating agent.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using acetic anhydride and bromine. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Acetyloxy)Acetyl bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to produce acetic acid and hydrobromic acid.
Esterification: It can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs in the presence of water or aqueous base.
Esterification Conditions: Esterification reactions often require an acid catalyst and an alcohol.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted acetic acid derivatives can be formed.
Hydrolysis Products: Acetic acid and hydrobromic acid.
Esterification Products: Esters of acetic acid.
Wissenschaftliche Forschungsanwendungen
2-(Acetyloxy)Acetyl bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates.
Biochemistry: The compound is used in the modification of biomolecules for research purposes.
Material Science: It is used in the preparation of specialized materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Acetyloxy)Acetyl bromide involves its reactivity as an acylating agent. The compound can transfer its acetyloxy group to nucleophiles, resulting in the formation of acylated products. This reactivity is due to the presence of the bromide group, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetyl bromide: Similar in structure but lacks the acetyloxy group.
Acetic anhydride: Contains two acyl groups but no bromide.
Bromoacetic acid: Contains a bromide group but lacks the acetyloxy group.
Uniqueness
2-(Acetyloxy)Acetyl bromide is unique due to the presence of both an acetyloxy group and a bromide group, which imparts distinct reactivity and makes it useful in specific synthetic applications. Its ability to act as an acylating agent and participate in substitution reactions distinguishes it from other similar compounds.
Eigenschaften
CAS-Nummer |
160193-00-0 |
|---|---|
Molekularformel |
C4H5BrO3 |
Molekulargewicht |
180.98 g/mol |
IUPAC-Name |
(2-bromo-2-oxoethyl) acetate |
InChI |
InChI=1S/C4H5BrO3/c1-3(6)8-2-4(5)7/h2H2,1H3 |
InChI-Schlüssel |
FWACMPCFWQJUFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC(=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


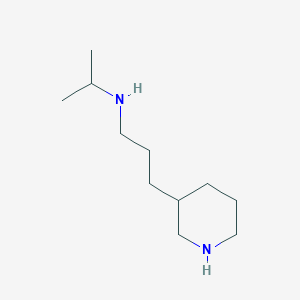
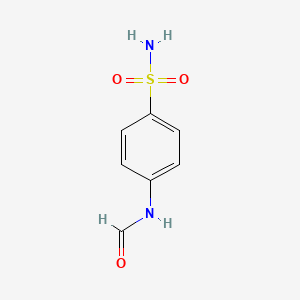
![1-(8-Isopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13950341.png)

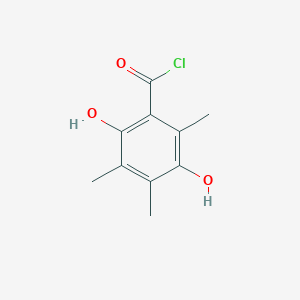
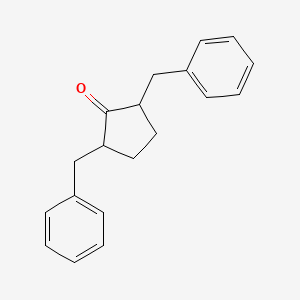
![8-Benzyl-2-cyclopropyl-2,8-diazaspiro[4.5]decane](/img/structure/B13950378.png)
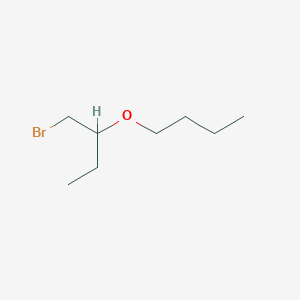
![6-[4-(4-Benzylphthalazin-1-yl)piperazin-1-yl]nicotinonitrile](/img/structure/B13950380.png)
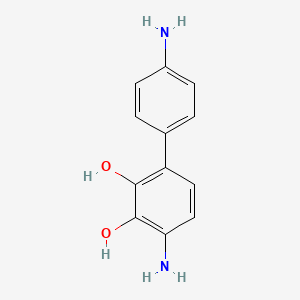
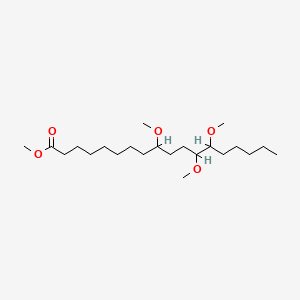
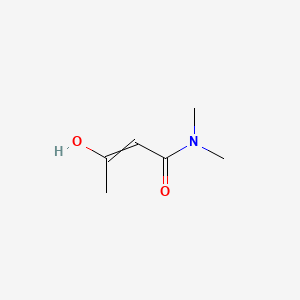
![(1-Phenylethyl)[1-(3,4-xylyl)ethyl]benzene](/img/structure/B13950405.png)
![[(2-Methoxybuta-1,3-dien-1-yl)sulfanyl]benzene](/img/structure/B13950408.png)
